Ethyl N'-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N’-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms. This particular compound features an amino group at the 5-position and a phenyl group at the 1-position, making it a valuable scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N’-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate typically involves the cyclocondensation of acetylenic ketones with hydrazines. The reaction conditions often involve the use of ethanol as a solvent and heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include crystallization and recrystallization techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl N’-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and halogenated pyrazoles, which can further undergo additional transformations to yield more complex molecules .
Scientific Research Applications
Ethyl N’-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl N’-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate involves its interaction with specific molecular targets and pathways. The amino group at the 5-position can form hydrogen bonds with enzyme active sites, inhibiting their activity. The phenyl group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can lead to the modulation of various biological pathways, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-phenylpyrazole: Similar structure but lacks the carbonyl and ethyl groups.
1-Phenyl-3-methyl-5-pyrazolone: Contains a pyrazole ring with different substituents.
4-Amino-1-phenylpyrazole: Similar structure but with the amino group at a different position.
Uniqueness
Ethyl N’-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate is unique due to its specific substitution pattern, which provides a distinct set of chemical and biological properties. The presence of the ethyl and carbonyl groups allows for additional functionalization and enhances the compound’s versatility in various applications .
Biological Activity
Ethyl N'-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicine, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C₁₄H₁₇N₅O₂
- Molecular Weight : 273.32 g/mol
- CAS Number : 5706797
The structural features of this compound contribute to its biological activity, particularly in relation to its interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 5-amino-1-phenylpyrazole derivatives with acetohydrazide under controlled conditions. Various methods have been reported in literature, emphasizing the efficiency and selectivity of the synthesis process.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that compounds containing the pyrazole moiety exhibit significant cytotoxic effects against various cancer cell lines:
Cell Line | Inhibition (%) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 70% | |
NCI-H460 (Lung Cancer) | 65% | |
SF-268 (CNS Cancer) | 80% |
These findings suggest that the compound may interfere with cell proliferation and induce apoptosis in cancer cells.
Anti-inflammatory Activity
Pyrazole derivatives are also known for their anti-inflammatory properties. This compound has shown promise in reducing inflammation markers in animal models:
Model | Inflammation Marker Reduction (%) | Reference |
---|---|---|
Carrageenan-induced edema | 50% | |
Freund's adjuvant model | 45% |
These results indicate that this compound could be a candidate for further development as an anti-inflammatory agent.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens. The results are summarized below:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
These findings suggest that the compound possesses significant antimicrobial properties, making it a potential candidate for treating infections.
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives, including this compound:
- Study on Anticancer Activity : A study conducted on various pyrazole derivatives found that those with specific substituents exhibited enhanced cytotoxicity against breast and lung cancer cell lines. The study concluded that structural modifications could lead to improved therapeutic profiles .
- Anti-inflammatory Research : Another research highlighted the anti-inflammatory effects of a series of pyrazoles, demonstrating significant reductions in paw edema in rat models. The study attributed these effects to the inhibition of pro-inflammatory cytokines .
- Antimicrobial Efficacy Evaluation : A comparative study assessed the antimicrobial activities of several pyrazole derivatives, including this compound. The results indicated potent activity against both bacterial and fungal strains, supporting its potential use as an antimicrobial agent .
Properties
Molecular Formula |
C14H17N5O2 |
---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
ethyl (1Z)-N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate |
InChI |
InChI=1S/C14H17N5O2/c1-3-21-10(2)17-18-14(20)12-9-16-19(13(12)15)11-7-5-4-6-8-11/h4-9H,3,15H2,1-2H3,(H,18,20)/b17-10- |
InChI Key |
LCGQSAQHSIXDBZ-YVLHZVERSA-N |
Isomeric SMILES |
CCO/C(=N\NC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N)/C |
Canonical SMILES |
CCOC(=NNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.